molecular formula C20H16O4 B12561045 2-(Acryloyloxy)ethyl anthracene-9-carboxylate CAS No. 171564-43-5

2-(Acryloyloxy)ethyl anthracene-9-carboxylate

Cat. No.: B12561045
CAS No.: 171564-43-5
M. Wt: 320.3 g/mol
InChI Key: QTDGFNMINWUSKT-UHFFFAOYSA-N
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Description

2-(Acryloyloxy)ethyl anthracene-9-carboxylate is an organic compound that combines the structural features of anthracene and acrylate. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while acrylate groups are commonly used in polymer chemistry due to their ability to undergo polymerization. This compound is of interest in various fields, including materials science and photochemistry, due to its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acryloyloxy)ethyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with 2-hydroxyethyl acrylate. The reaction is usually catalyzed by a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Acryloyloxy)ethyl anthracene-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Acryloyloxy)ethyl anthracene-9-carboxylate has several scientific research applications:

    Materials Science: Used in the development of photoresponsive materials and polymers.

    Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled photochemical reactions.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Acryloyloxy)ethyl anthracene-9-carboxylate primarily involves its photochemical properties. Upon exposure to UV light, the anthracene moiety can undergo photodimerization, leading to the formation of cycloaddition products. This property is exploited in the design of photoresponsive materials. The acrylate group allows for polymerization, enabling the formation of polymer networks that can respond to light stimuli .

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9-carboxylic acid: Shares the anthracene core but lacks the acrylate functionality.

    2-Hydroxyethyl acrylate: Contains the acrylate group but lacks the anthracene moiety.

    9-Anthracenemethanol: Contains the anthracene core with a hydroxymethyl group instead of the carboxylate ester.

Uniqueness

2-(Acryloyloxy)ethyl anthracene-9-carboxylate is unique due to its combination of photochemical and polymerizable functionalities. This dual functionality allows it to be used in a wide range of applications, from materials science to photochemistry, making it a versatile compound for research and industrial purposes .

Properties

CAS No.

171564-43-5

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

2-prop-2-enoyloxyethyl anthracene-9-carboxylate

InChI

InChI=1S/C20H16O4/c1-2-18(21)23-11-12-24-20(22)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19/h2-10,13H,1,11-12H2

InChI Key

QTDGFNMINWUSKT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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